molecular formula C11H14ClNO B6192843 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride CAS No. 2648961-33-3

4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride

Cat. No.: B6192843
CAS No.: 2648961-33-3
M. Wt: 211.7
InChI Key:
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Description

The compound “4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1’-cyclopropane] hydrochloride” is likely to be a type of organic compound known as a spirocyclic compound, which is characterized by two or more rings connected through a single atom . The presence of the benzoxazepine group suggests that it might have interesting biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzoxazepine derivatives are generally synthesized through various methods such as microwave heating, cyclization of substituted isoindole derivatives, and esterification of biologically active salicylanilides with some N-protected amino acids .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride involves the cyclization of a substituted benzoxazepine with a cyclopropane ring. The reaction is carried out in the presence of a suitable acid catalyst and under controlled conditions to obtain the desired product.", "Starting Materials": [ "2-aminophenol", "2-chlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "chloroacetyl chloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chlorobenzylideneamino)phenol by condensation of 2-aminophenol with 2-chlorobenzaldehyde in ethanol using sodium ethoxide as a base.", "Step 2: Synthesis of 4-chloro-2-(2-chlorobenzylideneamino)phenol by reaction of the product from step 1 with chloroacetyl chloride in the presence of sodium hydroxide.", "Step 3: Synthesis of 4-chloro-2-(2-chlorobenzylideneamino)-3-oxobutanoic acid ethyl ester by reaction of the product from step 2 with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 4: Reduction of the carbonyl group in the product from step 3 using sodium borohydride in the presence of acetic acid to obtain 4-chloro-2-(2-chlorobenzylideneamino)-3-hydroxybutanoic acid ethyl ester.", "Step 5: Cyclization of the product from step 4 with cyclopropane in the presence of hydrochloric acid to obtain 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane].", "Step 6: Quaternization of the product from step 5 with hydrochloric acid in ethanol to obtain 4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride." ] }

CAS No.

2648961-33-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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